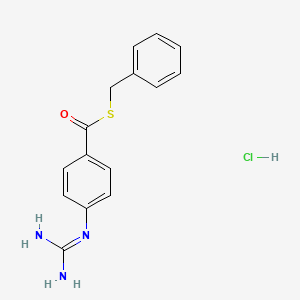

Benzyl 4-guanidinothiobenzoate

Description

Properties

CAS No. |

88142-50-1 |

|---|---|

Molecular Formula |

C15H16ClN3OS |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

S-benzyl 4-(diaminomethylideneamino)benzenecarbothioate;hydrochloride |

InChI |

InChI=1S/C15H15N3OS.ClH/c16-15(17)18-13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H4,16,17,18);1H |

InChI Key |

FUUPGEBOTBQGHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |

Other CAS No. |

88142-50-1 |

Synonyms |

enzyl 4-guanidinothiobenzoate benzyl 4-guanidinothiobenzoate hydrochloride GBZ-SBZL |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Key Research Findings

- Reactivity and Stability: The thioester in this compound is more hydrolytically labile than oxygen esters (e.g., benzyl 4-aminobenzoate), facilitating controlled release of active metabolites in biological systems . Guanidino groups enhance binding to trypsin-like proteases compared to amino or hydroxyl analogs, as demonstrated in enzyme inhibition assays .

- Synthetic Utility: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized with high enantiomeric purity (83% yield), highlighting the advantage of chiral centers in drug development . Benzyl 4-aminobenzoate hydrochloride’s solubility in polar solvents makes it a preferred reagent in solid-phase peptide synthesis .

- Biological and Pharmacological Behavior: Benzyl 4-hydroxybenzoate’s hydroxyl group increases polarity, limiting cell permeability but enhancing antimicrobial activity . Benzyl alcohol, a metabolic precursor to benzoic acid, suggests that benzyl esters (e.g., this compound) may undergo hydrolysis in vivo to release acidic metabolites .

Critical Analysis of Contradictions and Limitations

- CAS Number Ambiguities : Some analogs (e.g., benzyl 4-hydroxybenzoate) lack explicit CAS numbers in the evidence, necessitating verification from primary sources .

- Data Gaps: Detailed solubility, logP, and IC₅₀ values for this compound are unavailable in the provided evidence, limiting quantitative comparisons.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Benzyl 4-guanidinothiobenzoate, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves coupling guanidine derivatives with thiobenzoate precursors under anhydrous conditions. For example, thioesterification of 4-guanidinobenzoic acid with benzyl thiols in the presence of carbodiimide coupling agents (e.g., EDC or DCC) is a common approach . Purity validation requires HPLC (≥98% purity) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). NIST-standardized IR spectra can further confirm functional groups .

Q. How is this compound characterized in terms of stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation assays:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, then quantify degradation via UV-Vis spectroscopy (λ = 260 nm) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen to identify decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound, and what statistical methods support this?

- Methodological Answer : Use a Box-Behnken design or uniform experimental design to optimize parameters like molar ratios, solvent polarity, and catalyst loading. For example, a 3-factor design might vary:

- Reaction time (6–24 hours)

- Temperature (25–60°C)

- Catalyst (e.g., 0.5–2.0 mol% DMAP)

Analyze results via response surface methodology (RSM) to identify optimal conditions . Kinetic modeling (e.g., pseudo-first-order rate equations) can further refine time-dependent yields .

Q. How do conflicting data on the compound’s catalytic activity in enzymatic vs. chemical reactions arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from differing reaction mechanisms. For instance:

- Enzymatic Systems : Lipases (e.g., CAL-B) may favor benzyl ester formation under mild conditions (30°C, pH 7), achieving >80% conversion .

- Chemical Catalysts : H₂SO₄ or Fe(NO₃)₃-based systems require higher temperatures (80–100°C) but yield faster kinetics .

Resolve discrepancies by cross-validating with control experiments (e.g., inhibitor studies to rule out non-enzymatic pathways) and isotopic labeling (e.g., ¹⁸O tracing) to track reaction intermediates .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies for reactions involving the thiobenzoate group. Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., proteases) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported IC₅₀ values for this compound as a protease inhibitor?

- Methodological Answer : Variability may arise from assay conditions (e.g., substrate concentration, buffer ionic strength). Standardize protocols using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.